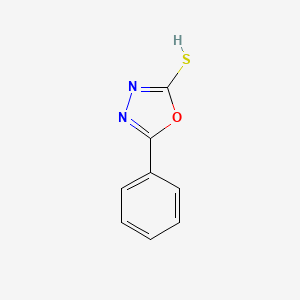

5-phenyl-1,3,4-oxadiazole-2-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-phenyl-1,3,4-oxadiazole-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c12-8-10-9-7(11-8)6-4-2-1-3-5-6/h1-5H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHWXVBZGSVUGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-phenyl-1,3,4-oxadiazole-2-thiol chemical structure and properties

[1]

Executive Summary

This compound (CAS: 3004-42-0) represents a privileged scaffold in heterocyclic chemistry, distinguished by its ability to exist in a dynamic thiol-thione equilibrium. This duality drives its versatility as both a pharmacophore in medicinal chemistry—exhibiting potent antimicrobial and acetylcholinesterase (AChE) inhibitory activities—and a functional inhibitor in materials science, specifically for corrosion mitigation. This guide synthesizes the physicochemical profile, synthetic pathways, and mechanistic applications of this compound, providing a rigorous foundation for experimental design.

Chemical Identity & Structural Dynamics[2][3][4]

The core reactivity of this molecule is governed by the 1,3,4-oxadiazole ring system, which acts as a bioisostere for carboxylic acids, esters, and carboxamides. Its defining feature is the tautomeric equilibrium between the thiol (SH) and thione (NH/C=S) forms.

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 5-phenyl-1,3,4-oxadiazole-2(3H)-thione; 2-mercapto-5-phenyl-1,3,4-oxadiazole |

| CAS Number | 3004-42-0 |

| Molecular Formula | C₈H₆N₂OS |

| Molecular Weight | 178.21 g/mol |

| SMILES | C1=CC=C(C=C1)C2=NNC(=S)O2 |

Tautomeric Equilibrium

While often referred to as a "thiol," X-ray crystallographic data and solution-phase NMR studies indicate that the thione form predominates in the solid state and in polar solvents. However, chemical reactivity (e.g., S-alkylation) often proceeds via the thiol tautomer, necessitating a base to shift the equilibrium.

Figure 1: The thiol-thione tautomeric equilibrium. The thione form is thermodynamically favored, but the thiol form drives nucleophilic substitution reactions.

Physicochemical Profiling

Understanding the solubility and stability profile is critical for assay development.

| Parameter | Value / Characteristic | Context |

| Appearance | Yellow crystalline solid | Visual inspection for purity. |

| Melting Point | 219–222 °C | High thermal stability; suitable for high-temp reactions. |

| Solubility (High) | DMSO, DMF, Pyridine | Preferred solvents for NMR and stock solutions. |

| Solubility (Mod.) | Ethanol, Methanol | Soluble when hot; used for recrystallization. |

| Solubility (Low) | Water, Hexane, Ether | Poor aqueous solubility limits direct biological use without formulation. |

| Acidity (pKa) | ~6.0–7.0 (Thiol group) | Deprotonates in mild base (K₂CO₃) to form the thiolate anion. |

Synthesis & Manufacturing

The most robust synthetic route involves the cyclization of benzohydrazide with carbon disulfide (

Synthetic Pathway Mechanism

Figure 2: Synthesis of the core oxadiazole scaffold via the dithiocarbazate intermediate.

Experimental Protocol: Synthesis from Benzohydrazide

Objective: Synthesis of this compound.

-

Reagent Prep: Dissolve benzohydrazide (0.01 mol) in absolute ethanol (50 mL) containing KOH (0.015 mol) .

-

Addition: Add carbon disulfide (CS₂, 0.02 mol) dropwise to the solution at room temperature.

-

Reflux: Heat the mixture to reflux for 6–8 hours . Monitor progress via TLC (Ethyl Acetate:Hexane 3:7). Evolution of

gas (rotten egg smell) indicates cyclization is proceeding. -

Workup: Concentrate the solvent to half volume under reduced pressure. Dilute with ice-cold water (100 mL).

-

Acidification: Acidify the solution with 10% HCl to pH 2–3. The product will precipitate as a yellow solid.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to yield yellow needles.

-

Yield Expectations: 75–85%.

-

Validation: IR peak at ~2560 cm⁻¹ (S-H) and ~1600 cm⁻¹ (C=N).[1]

-

Applications & Mechanisms

Biological Activity: Antimicrobial & AChE Inhibition

The 1,3,4-oxadiazole moiety is a pharmacophore that disrupts bacterial cell membranes and inhibits enzymes via hydrogen bonding and

-

Antibacterial Mechanism: The lipophilic phenyl ring facilitates penetration of the bacterial cell wall, while the thiol/thione group interacts with cytoplasmic membrane proteins, disrupting permeability.

-

Alzheimer's Research (AChE Inhibition): Derivatives of this compound act as acetylcholinesterase (AChE) inhibitors.[2][3][4] Molecular docking studies suggest the oxadiazole ring binds to the Peripheral Anionic Site (PAS) of AChE, preventing acetylcholine breakdown.

Materials Science: Corrosion Inhibition

This compound is a highly effective mixed-type corrosion inhibitor for mild steel in acidic media (e.g., 1M HCl).

-

Adsorption Isotherm: Follows the Langmuir adsorption isotherm , indicating monolayer formation.

-

Mechanism: Chemisorption occurs via the donation of lone pair electrons from Sulfur, Oxygen, and Nitrogen atoms to the empty d-orbitals of iron (Fe) on the steel surface.

Figure 3: Mechanism of corrosion inhibition on mild steel surfaces.

Safety & Handling (GHS Standards)

Signal Word: WARNING

Protocol: Always handle in a fume hood, especially during synthesis (CS₂ is toxic and flammable; H₂S byproduct is toxic). Wear nitrile gloves and safety goggles.

References

-

PubChem. this compound (CID 735254). National Library of Medicine. Link

-

Hasan, A., et al. (2011).[1] Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. Link

-

Kalia, V., et al. (2021). Corrosion Inhibitive Properties of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol... on Mild Steel in 1.0 M HCl Solution. Asian Journal of Chemistry. Link

-

Sigma-Aldrich. this compound Product Specification.Link

-

Bhutani, R., et al. (2018). Anti-cancer and antimicrobial activity, in-silico ADME and docking studies of 1,3,4-oxadiazole derivatives. Pesticide Biochemistry and Physiology. Link

The Predominance of the Thione Tautomer: An In-depth Technical Guide to the Tautomerism of 5-phenyl-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric state of a molecule is a critical determinant of its physicochemical properties, reactivity, and biological activity. For heterocyclic compounds bearing a thiol substituent, the equilibrium between the thiol and thione forms is of paramount importance in fields such as medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the tautomerism of 5-phenyl-1,3,4-oxadiazole-2-thiol, a key scaffold in numerous pharmacologically active agents. Through a synthesis of crystallographic, spectroscopic, and computational evidence, we unequivocally demonstrate the overwhelming predominance of the thione tautomer, 5-phenyl-1,3,4-oxadiazole-2(3H)-thione, in both the solid state and in solution. This guide will delve into the underlying principles governing this equilibrium and detail the experimental and theoretical methodologies employed for its characterization, offering valuable insights for researchers engaged in the design and development of novel therapeutics based on this privileged heterocyclic system.

Introduction: The Significance of Tautomerism in Heterocyclic Chemistry

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the behavior of many organic molecules.[1] In the realm of heterocyclic chemistry, prototropic tautomerism, involving the migration of a proton, is particularly prevalent and consequential. The specific tautomeric form adopted by a molecule can profoundly influence its hydrogen bonding capabilities, lipophilicity, metabolic stability, and importantly, its interaction with biological targets. For drug development professionals, a thorough understanding of the tautomeric preferences of a lead compound is therefore not an academic exercise, but a fundamental prerequisite for successful optimization.

This guide focuses on the thiol-thione tautomerism of this compound. The 1,3,4-oxadiazole ring is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The introduction of a substituent at the 2-position that can exist in multiple tautomeric forms, such as the thiol/thione moiety, adds a layer of complexity that must be thoroughly understood to rationally design next-generation therapeutics. Herein, we present a multi-faceted approach to elucidate the tautomeric landscape of this important heterocyclic scaffold.

The Thiol-Thione Equilibrium of this compound

The central question addressed in this guide is the position of the equilibrium between the thiol ( A ) and thione ( B ) forms of this compound.

Caption: Tautomeric equilibrium between the thiol and thione forms.

A comprehensive evaluation of the available data, detailed in the subsequent sections, overwhelmingly indicates that the equilibrium lies far to the right, favoring the thione tautomer ( B ).

Experimental Evidence for the Predominance of the Thione Form

X-ray Crystallography: A Definitive Snapshot in the Solid State

Single-crystal X-ray diffraction provides an unambiguous determination of molecular structure in the solid state. The crystal structure of 5-phenyl-1,3,4-oxadiazole-2(3H)-thione has been resolved, and it definitively confirms the presence of the thione tautomer. Key structural features include a C=S double bond and a proton located on the adjacent ring nitrogen atom (N3). The absence of an S-H bond and the observed bond lengths within the heterocyclic ring are consistent with the thione formulation.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Suitable single crystals are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, DMF).

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.

Spectroscopic Characterization: Probing the Tautomeric State in Solution

While X-ray crystallography provides invaluable solid-state information, spectroscopic techniques are essential for determining the tautomeric preference in solution, which is more relevant to biological systems.

IR spectroscopy is a powerful tool for identifying functional groups. The thiol-thione tautomers are expected to exhibit distinct IR absorption bands.

-

Thiol Form: A characteristic S-H stretching vibration is expected in the region of 2500-2600 cm⁻¹.

-

Thione Form: The presence of a C=S double bond gives rise to a stretching vibration, typically in the range of 1050-1250 cm⁻¹. Additionally, an N-H stretching band is expected around 3100-3300 cm⁻¹.

In the recorded IR spectrum of this compound, the absence of a significant S-H stretching band and the presence of characteristic N-H and C=S stretching vibrations provide strong evidence for the predominance of the thione form in the solid state (as a KBr pellet) and in non-polar solvents.[1][2]

¹H and ¹³C NMR spectroscopy are highly sensitive to the electronic environment of atomic nuclei and can readily distinguish between the thiol and thione tautomers.

-

¹H NMR: The thiol tautomer would exhibit a characteristic S-H proton signal, typically a broad singlet. In contrast, the thione tautomer will show an N-H proton signal, also usually a broad singlet, but at a different chemical shift. In deuterated dimethyl sulfoxide (DMSO-d₆), this compound displays a broad singlet at approximately 14.5 ppm, which is characteristic of an N-H proton, further supporting the thione structure.[2]

-

¹³C NMR: The carbon atom attached to the sulfur will have a significantly different chemical shift depending on whether it is part of a C-S single bond (thiol) or a C=S double bond (thione). The ¹³C NMR spectrum of this compound in DMSO-d₆ shows a signal for the C=S carbon at approximately 178 ppm, which is in the expected range for a thione.[2]

Table 1: Summary of Spectroscopic Data for 5-phenyl-1,3,4-oxadiazole-2(3H)-thione

| Spectroscopic Technique | Key Observation | Interpretation |

| IR (KBr) | Absence of S-H stretch (~2550 cm⁻¹); Presence of N-H stretch (~3100 cm⁻¹) and C=S stretch (~1200 cm⁻¹) | Predominance of the thione form |

| ¹H NMR (DMSO-d₆) | Broad singlet at ~14.5 ppm | Presence of an N-H proton, consistent with the thione form |

| ¹³C NMR (DMSO-d₆) | Signal at ~178 ppm | Chemical shift characteristic of a C=S carbon |

Influence of Solvents and pH

The tautomeric equilibrium can be influenced by the surrounding environment.

-

Solvent Polarity: Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding. In the case of the thiol-thione equilibrium, the thione form is generally more polar than the thiol form. Experimental studies on related heterocyclic thiones have shown that the population of the thione tautomer increases with increasing solvent polarity.[4] For this compound, the thione form is observed to be predominant even in less polar solvents, indicating its inherent stability.

Computational Chemistry: Theoretical Corroboration of Experimental Findings

Quantum chemical calculations provide a powerful theoretical framework for investigating the relative stabilities of tautomers. Density Functional Theory (DFT) is a widely used computational method for this purpose.

Computational Protocol: DFT Calculations

-

Structure Optimization: The geometries of both the thiol and thione tautomers are optimized to find their lowest energy conformations. A common level of theory for such calculations is B3LYP with a 6-311++G(d,p) basis set.

-

Energy Calculation: The single-point energies of the optimized structures are calculated. The difference in these energies (ΔE) provides a measure of the relative stability of the two tautomers.

-

Solvent Effects: To model the effect of a solvent, implicit solvent models such as the Polarizable Continuum Model (PCM) can be employed.

Computational studies on this compound and related systems consistently show that the thione tautomer is significantly more stable than the thiol tautomer, with the energy difference being on the order of several kcal/mol.[5] This theoretical finding is in excellent agreement with the experimental observations.

Caption: A unified workflow for determining tautomeric preference.

Conclusion and Implications for Drug Design

The collective evidence from X-ray crystallography, IR and NMR spectroscopy, and computational modeling unequivocally establishes that this compound exists predominantly in its thione tautomeric form, 5-phenyl-1,3,4-oxadiazole-2(3H)-thione. This fundamental understanding has significant implications for researchers in drug discovery and development.

When designing novel molecules based on this scaffold, it is the physicochemical properties of the thione tautomer that will govern the molecule's behavior. For instance, in structure-activity relationship (SAR) studies, it is the thione that should be considered as the bioactive conformation. Furthermore, in silico modeling and docking studies must utilize the thione structure to obtain meaningful and predictive results. The hydrogen bonding capabilities of the thione (N-H donor and C=S acceptor) will dictate its interactions with protein targets.

References

-

Arslan, N. B., et al. (2014). Direct and Solvent-assisted Thione-thiol Tautomerism in 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and Molecular Modeling Study. ResearchGate. [Link]

-

Gupta, V., et al. (n.d.). Spectral and Biological Investigation of this compound. Semantic Scholar. [Link]

-

Gupta, V., et al. (2014). Spectral and Biological investigation of this compound. ResearchGate. [Link]

-

Benavides, J., et al. (2012). Theoretical study of the infrared spectrum of this compound by using DFT calculations. ResearchGate. [Link]

-

Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. [Link]

-

Soleiman-Beigi, M., et al. (2017). Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers. ResearchGate. [Link]

-

Demirbas, N., et al. (2005). 5-Furan-2yl[5][6][7]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][5][6] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Demirbas, N., et al. (2005). 5-Furan-2yl[5][6][7]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][5][6] triazole-3-thiol and Their Thiol-Thione Tautomerism. National Center for Biotechnology Information. [Link]

-

Al-Omary, F. A. M., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed. [Link]

-

Pathak, S., et al. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research. [Link]

Sources

- 1. ijari.org [ijari.org]

- 2. asianpubs.org [asianpubs.org]

- 3. Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]

- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

2-Mercapto-5-phenyl-1,3,4-oxadiazole: Nomenclature, Tautomerism, and Technical Specifications

Topic: 2-Mercapto-5-phenyl-1,3,4-oxadiazole Synonyms and Nomenclature Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Introduction

2-mercapto-5-phenyl-1,3,4-oxadiazole (CAS: 3004-42-0) is a bioactive heterocyclic scaffold widely utilized in medicinal chemistry and materials science. It serves as a critical intermediate in the synthesis of antimicrobial, anticancer, and anti-inflammatory agents. Its chemical behavior is defined by the 1,3,4-oxadiazole core, which acts as a bioisostere for esters and amides, improving metabolic stability and lipophilicity in drug design.

This guide provides a rigorous analysis of its nomenclature, driven by its thione-thiol tautomerism, and details the synthetic protocols and applications necessary for reproducible research.

Nomenclature and Synonyms

The naming of this compound is frequently complicated by its ability to exist in two tautomeric forms. While "2-mercapto" suggests a thiol (-SH) group, the compound often exists as the thione (=S) tautomer in the solid state and polar solvents. Consequently, literature uses two distinct sets of nomenclature interchangeably.

Core Identifiers

| Parameter | Value |

| CAS Registry Number | 3004-42-0 |

| Molecular Formula | C₈H₆N₂OS |

| Molecular Weight | 178.21 g/mol |

| Melting Point | 219–222 °C |

| SMILES | S=C1NN=C(O1)c2ccccc2 |

Synonym Hierarchy

The following table categorizes synonyms based on the tautomer emphasized:

| Category | Synonym | Context |

| Thiol-based (Common) | 2-Mercapto-5-phenyl-1,3,4-oxadiazole | Most common in commercial catalogs and general synthesis papers. |

| 5-Phenyl-1,3,4-oxadiazole-2-thiol | IUPAC-compliant naming for the thiol form. | |

| 5-Phenyl-2-sulfanyl-1,3,4-oxadiazole | Alternative IUPAC variant. | |

| Thione-based (Structural) | 5-Phenyl-1,3,4-oxadiazole-2(3H)-thione | Describes the dominant tautomer where the proton resides on the ring nitrogen. |

| 2-Phenyl-1,3,4-oxadiazoline-5-thione | Emphasizes the saturation of the N-N bond in the thione form. |

Structural Isomerism & Tautomerism

Understanding the thione-thiol equilibrium is the "expert" key to working with this molecule. It explains the dual reactivity profile: the compound can undergo S-alkylation (reacting as a thiol) or N-alkylation (reacting as a thione) depending on the solvent, base, and electrophile used.

Tautomeric Equilibrium

The proton is mobile between the exocyclic sulfur and the ring nitrogen.

-

Thiol Form (A): Favored in naming conventions; implies an aromatic oxadiazole ring.

-

Thione Form (B): Favored in the solid state and polar solvents; implies a non-aromatic oxadiazoline ring.

Figure 1: Tautomeric equilibrium between the thiol and thione forms.[1][2] The thione form is generally more stable in the solid phase due to strong intermolecular hydrogen bonding (NH···S).

Spectroscopic Validation:

-

IR: The presence of a band at ~2560 cm⁻¹ indicates S-H (thiol), while a band at ~1100–1200 cm⁻¹ (C=S) and ~3100–3400 cm⁻¹ (NH) indicates the thione form.

-

NMR: In DMSO-d₆, a broad singlet often appears >12 ppm. While sometimes assigned as -SH, it frequently represents the -NH of the thione form involved in H-bonding.

Synthesis Protocol

The most robust synthesis involves the cyclization of benzohydrazide with carbon disulfide (CS₂) in the presence of a base (KOH). This method is preferred for its high yield and purity.

Reaction Scheme

Figure 2: Step-wise synthesis pathway from benzoic acid to the final oxadiazole derivative.

Detailed Methodology

Reagents: Benzohydrazide (0.1 mol), Carbon Disulfide (0.2 mol), Potassium Hydroxide (0.1 mol), Ethanol (Abs.), Hydrochloric Acid (4N).

-

Preparation of Salt: Dissolve 0.1 mol of benzohydrazide in 50 mL of ethanol containing 0.1 mol of KOH.

-

Cyclization: Add 0.2 mol of carbon disulfide (CS₂) slowly to the solution. The mixture will turn yellow/orange.

-

Reflux: Heat the reaction mixture under reflux for 5–6 hours. Evolution of H₂S gas (rotten egg smell) indicates the reaction progress (ensure proper ventilation/trapping).

-

Workup: Cool the mixture to room temperature. Dilute with 200 mL of ice-cold distilled water.

-

Precipitation: Acidify the solution dropwise with 4N HCl to pH 2–3. A white to pale yellow precipitate will form immediately.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield needle-like crystals.

-

QC Check: Verify Melting Point (219–222 °C).

Applications & Utility

Drug Discovery[1][3][4][5][6]

-

Antimicrobial: The 2-mercapto-1,3,4-oxadiazole pharmacophore exhibits significant antibacterial activity against S. aureus and E. coli. The lipophilic phenyl ring facilitates cell membrane penetration, while the oxadiazole core interacts with bacterial enzymes.

-

Anticancer: Derivatives of this scaffold have shown cytotoxicity against MCF-7 (breast cancer) and HeLa cell lines.[3] The mechanism often involves the inhibition of thymidylate synthase or induction of apoptosis.

Industrial Corrosion Inhibition

-

Mechanism: The compound acts as a mixed-type inhibitor for mild steel in acidic media (e.g., 1M HCl).[4]

-

Adsorption: The sulfur and nitrogen atoms possess lone pairs that facilitate chemisorption onto the metal surface, forming a protective film that follows the Langmuir adsorption isotherm.

-

Efficiency: Inhibition efficiency (%IE) typically exceeds 90% at optimal concentrations (approx.[5] 0.005 M).[6]

References

-

Synthesis and Antifungal Activity: Hasan, A., et al. "Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols." Asian Journal of Chemistry, vol. 23, no. 5, 2011, pp. 2007-2010. Link

-

Antimicrobial & Spectral Analysis: Rovin, et al. "Spectral and Biological Investigation of this compound." International Journal of Agriculture and Research, 2014. Link

-

Corrosion Inhibition: Mustafa, A. M., et al. "Inhibition Evaluation of 5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole for the Corrosion of Mild Steel in an Acidic Environment."[5] Journal.fi, 2021. Link

-

PubChem Entry: "this compound (CID 735254)."[7] National Center for Biotechnology Information. Link

-

Tautomerism Studies: Rostami, M., et al. "Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers." ResearchGate.[8] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition Evaluation of 5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole for the Corrosion of Mild Steel in an Acidic Environment: Thermodynamic and DFT Aspects | Tribologia - Finnish Journal of Tribology [journal.fi]

- 7. This compound | C8H6N2OS | CID 735254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Protocol for cyclization of benzoic acid hydrazide with carbon disulfide

Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol

Strategic Significance & Application

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids, esters, and carboxamides. This specific protocol details the synthesis of This compound , a versatile intermediate used in the development of antimicrobial, anti-inflammatory, and anticancer therapeutics (e.g., Raltegravir derivatives, Zibotentan).

This guide deviates from standard textbook recipes by focusing on process control , safety engineering , and mechanistic understanding to ensure high reproducibility and yield.

Safety Architecture (Critical)

WARNING: This protocol involves Carbon Disulfide (

| Hazard Agent | Risk Profile | Mitigation Strategy |

| Carbon Disulfide ( | Neurotoxic, Teratogenic, Extremely Flammable. Flash point: -30°C. Auto-ignition: 90°C (can ignite on a hot steam pipe). | Use only in a high-efficiency fume hood. Use oil baths (not hot plates) to prevent hot-spot ignition. Double-glove (Nitrile + Laminate). |

| Hydrogen Sulfide ( | Fatal Inhalation Hazard. Olfactory fatigue occurs rapidly (you stop smelling it at dangerous levels). | Reaction exhaust must be trapped (NaOH scrubber) or vented directly into high-velocity hood exhaust. |

| Ethanolic KOH | Corrosive, causes severe skin burns. | Wear face shield during preparation; exothermic dissolution. |

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of

Mechanism Diagram

Figure 1: Mechanistic pathway from hydrazide to oxadiazole thione via dithiocarbazate salt.

Expert Note on Tautomerism: While chemically named as a "thiol," the compound exists predominantly as the thione (C=S) tautomer in the solid state and in polar solvents like ethanol. This impacts spectral characterization (IR C=S stretch vs. S-H stretch).

Materials & Equipment

Reagents

-

Benzoic Acid Hydrazide (Benzhydrazide): >98% purity.[1]

-

Carbon Disulfide (

): >99.9%, anhydrous. -

Potassium Hydroxide (KOH): Pellets, reagent grade.

-

Ethanol: Absolute (anhydrous) is preferred to minimize hydrolysis side-reactions.

-

Hydrochloric Acid (HCl): 10% aqueous solution (for workup).

Equipment

-

Reaction Vessel: 250 mL Round Bottom Flask (RBF) with 2-neck or 3-neck geometry.

-

Condenser: High-efficiency reflux condenser (Dimroth or double-surface).

-

Heating: Silicon oil bath with digital temperature control (Avoid heating mantles due to

ignition risk). -

Stirring: Magnetic stir bar (Teflon coated).

-

Gas Trap: Tubing from condenser top leading to a bleach or NaOH trap (neutralizes

).

Detailed Protocol

Phase 1: Formation of Dithiocarbazate Salt

-

Setup: Assemble the RBF, condenser, and gas trap in the fume hood. Ensure the system is dry.[2][3]

-

Solvent Prep: Dissolve KOH (0.015 mol, 0.84 g) in absolute ethanol (20 mL) .

-

Expert Tip: Dissolution is exothermic. Cool to room temperature before proceeding to prevent premature flashing of

.

-

-

Addition: Add Benzoic Acid Hydrazide (0.01 mol, 1.36 g) to the ethanolic KOH. Stir until partially dissolved.

-

Introduction: Add Carbon Disulfide (0.025 mol, 1.5 mL) dropwise via syringe or addition funnel.

-

Observation: The solution typically turns yellow/orange, indicating the formation of the potassium dithiocarbazate salt.

-

Phase 2: Cyclization (Reflux)

-

Heating: Heat the oil bath to 80-85°C to establish a gentle reflux.

-

Duration: Reflux for 8–12 hours .

-

Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate:Hexane 1:1). The starting hydrazide spot (

) should disappear. -

Safety Check: Evolution of

(rotten egg smell) will occur. Ensure the trap is bubbling.

-

Phase 3: Workup & Isolation

-

Concentration: Cool the mixture to room temperature. Remove excess solvent and

using a rotary evaporator (water bath < 50°C).-

Result: A solid or gummy residue (Potassium salt of the product) remains.

-

-

Dissolution: Dissolve the residue in distilled water (20-30 mL) . Filter if any insoluble impurities remain.

-

Precipitation: Cool the aqueous solution in an ice bath (0-5°C). Slowly add 10% HCl with stirring until pH reaches 2–3.

-

Critical Step: The product will precipitate as a white to pale yellow solid.

-

-

Filtration: Filter the solid using a Buchner funnel. Wash with cold water (3 x 10 mL) to remove KCl and excess acid.

Phase 4: Purification

-

Recrystallization: Recrystallize the crude solid from hot ethanol or an ethanol/water (8:2) mixture.

-

Drying: Dry in a vacuum oven at 50°C for 4 hours.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Characterization & Expected Results

| Parameter | Expected Value/Observation | Notes |

| Appearance | White to pale yellow crystalline solid | Darker color indicates oxidation or sulfur impurities. |

| Yield | 75% – 85% | Lower yields often result from incomplete acidification. |

| Melting Point | 215°C – 220°C | Sharp range indicates high purity. |

| IR Spectroscopy | 3100-3200 | Absence of S-H peak (approx 2550 |

| The far downfield NH signal is characteristic of the thione form. |

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete reaction or pH not low enough during workup. | Ensure reflux time is sufficient (>8h). Check pH of filtrate; must be <3 to fully protonate the thione. |

| Oily Product | Impurities or residual solvent. | Triturate the oil with cold ether or hexane to induce crystallization. Recrystallize from EtOH/Water.[4] |

| Sulfur Smell in Product | Trapped | Wash the crude solid thoroughly with cold water. Recrystallize. |

| No Precipitate on Acidification | Product is too soluble in the aqueous phase (rare for phenyl derivative). | Extract the aqueous acidic phase with Ethyl Acetate, dry over |

References

- Vogel's Textbook of Practical Organic Chemistry, 5th Edition; Longman Scientific & Technical: London, 1989.

-

Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Baghdad Science Journal, 2016 .

-

Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers. Journal of Molecular Structure, 2018 .

-

Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives. Turkish Journal of Chemistry, 2021 .

-

Carbon Disulfide Safety Data Sheet (SDS). Fisher Scientific.

Sources

Application Notes and Protocols: 5-Phenyl-1,3,4-oxadiazole-2-thiol as a High-Efficacy Corrosion Inhibitor for Mild Steel

Abstract

This document provides a comprehensive technical guide for researchers on the synthesis, application, and evaluation of 5-phenyl-1,3,4-oxadiazole-2-thiol as a corrosion inhibitor for mild steel, particularly in acidic environments. Detailed, field-proven protocols for gravimetric and electrochemical analysis are presented, alongside an in-depth discussion of the underlying inhibition mechanisms. The guide is designed to ensure scientific integrity and reproducibility by explaining the causality behind experimental choices and grounding claims in authoritative references.

Introduction: The Challenge of Mild Steel Corrosion

Mild steel is a cornerstone of modern industry due to its excellent mechanical properties and low cost. However, its susceptibility to corrosion, especially in acidic media used for processes like industrial cleaning, acid pickling, and oil well acidification, poses a significant challenge, leading to immense economic losses and safety concerns.[1] The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation.[2] Effective inhibitors are typically organic compounds containing heteroatoms (such as nitrogen, sulfur, and oxygen) and/or π-electrons in their structure. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the corrosive process.[1][2]

Among the various classes of heterocyclic compounds, 1,3,4-oxadiazole derivatives have emerged as particularly potent corrosion inhibitors.[3][4] This guide focuses on This compound , a molecule whose unique structural combination of the oxadiazole ring, a thiol group, and a phenyl group provides multiple active centers for strong adsorption onto the steel surface.

Inhibitor Profile: this compound

This molecule, also known as 5-Phenyl-2-mercapto-1,3,4-oxadiazole, is a solid at room temperature with a high melting point, indicating good thermal stability.[5][6] Its efficacy stems from the synergistic action of its functional groups, which act as electron-donating centers to form a coordinate bond with the vacant d-orbitals of iron on the mild steel surface.

| Property | Value | Source |

| Chemical Formula | C₈H₆N₂OS | [5] |

| Molecular Weight | 178.21 g/mol | [6] |

| CAS Number | 3004-42-0 | [5][6] |

| Appearance | Solid | [6] |

| Melting Point | 219-222 °C | [6] |

graph "Molecule" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Central Oxadiazole Ring N1 [label="N", pos="0,0.8!"]; N2 [label="N", pos="0,-0.8!"]; C1 [label="C", pos="-1,0!"]; O1 [label="O", pos="0.8,0!"]; C2 [label="C", pos="-0.8,0!"]; // Phenyl Ring C_ph1 [label="C", pos="-2.5,0!"]; C_ph2 [label="C", pos="-3.2,0.8!"]; C_ph3 [label="C", pos="-4.2,0.8!"]; C_ph4 [label="C", pos="-4.9,0!"]; C_ph5 [label="C", pos="-4.2,-0.8!"]; C_ph6 [label="C", pos="-3.2,-0.8!"]; // Thiol Group S1 [label="SH", pos="2,-0.8!"]; C_thiol [label="C", pos="1.5,0!"]; // Bonds C1 -- N1 [len=1.5]; N1 -- N2 [len=1.5]; N2 -- C_thiol [len=1.5]; C_thiol -- O1 [len=1.5]; O1 -- C1 [len=1.5]; C1 -- C_ph1 [len=1.5]; C_thiol -- S1 [style=dashed]; // Tautomeric form// Phenyl bonds C_ph1 -- C_ph2 [len=1.5]; C_ph2 -- C_ph3 [len=1.5]; C_ph3 -- C_ph4 [len=1.5]; C_ph4 -- C_ph5 [len=1.5]; C_ph5 -- C_ph6 [len=1.5]; C_ph6 -- C_ph1 [len=1.5]; // Double bonds (approximate representation) edge [style=bold, color="#4285F4"]; N1 -- N2; C1 -- O1; C_ph1 -- C_ph2; C_ph3 -- C_ph4; C_ph5 -- C_ph6;

}

Figure 1: Structure of this compound.

Synthesis Protocol

The synthesis of this compound is a well-established multi-step process that can be reliably performed in a standard chemistry laboratory. The most common route involves the conversion of a benzoic acid derivative to its corresponding hydrazide, followed by cyclization with carbon disulfide in a basic medium.[7][8]

Figure 2: Synthetic workflow for the target inhibitor.

Protocol: Synthesis of this compound

-

Step 1: Synthesis of Benzoyl Hydrazide.

-

Dissolve methyl benzoate in absolute ethanol.

-

Add hydrazine hydrate dropwise while stirring.

-

Reflux the mixture for 6-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture. The resulting white precipitate (benzoyl hydrazide) is filtered, washed with cold ethanol, and dried.

-

-

Step 2: Synthesis of this compound.

-

In a round-bottom flask, dissolve the synthesized benzoyl hydrazide and potassium hydroxide in absolute ethanol.

-

Add carbon disulfide (CS₂) dropwise to the cooled, stirring solution. Causality: The basic medium (KOH) facilitates the reaction with CS₂, which is essential for forming the five-membered ring.

-

Reflux the mixture for 10-12 hours until the evolution of hydrogen sulfide gas ceases (can be tested with lead acetate paper).

-

Cool the reaction mixture and pour it into ice-cold water.

-

Acidify the solution with dilute hydrochloric acid (HCl) to precipitate the product.

-

Filter the crude product, wash thoroughly with water, and recrystallize from ethanol to obtain pure this compound.[7]

-

Protocols for Corrosion Inhibition Evaluation

To validate the efficacy of the synthesized inhibitor, a combination of gravimetric and electrochemical methods is required. These techniques provide complementary information on the corrosion rate and the mechanism of inhibition.

Protocol 1: Gravimetric (Weight Loss) Method

This is a fundamental and reliable method for determining the average corrosion rate over a period of time.[9][10]

Materials & Equipment:

-

Mild steel coupons (e.g., composition: C 0.16%, Mn 0.35%, Si 0.016%, with the remainder Fe) of known dimensions.[11]

-

Abrasive papers (from 200 to 1200 grit).

-

Degreasing solvent (e.g., acetone).

-

Corrosive medium (e.g., 1 M HCl).

-

Synthesized inhibitor.

-

Analytical balance (±0.1 mg).

-

Water bath or thermostat.

Step-by-Step Methodology:

-

Coupon Preparation: Mechanically polish the mild steel coupons with successively finer grades of abrasive paper to achieve a mirror finish. This ensures a uniform and reproducible surface.

-

Cleaning: Degrease the polished coupons by sonicating in acetone, rinse with distilled water, and dry thoroughly.

-

Initial Weighing: Weigh each coupon accurately using an analytical balance and record the weight (W_initial).

-

Immersion: Suspend the coupons in beakers containing the corrosive medium (1 M HCl) with and without various concentrations of the inhibitor (e.g., 0.1 mM, 0.2 mM, 0.5 mM). One coupon per beaker is used.

-

Exposure: Maintain the beakers at a constant temperature (e.g., 298 K) for a fixed immersion period (e.g., 12 hours).[12]

-

Final Weighing: After the immersion period, retrieve the coupons. Carefully remove the corrosion products by scrubbing with a soft brush in a cleaning solution (e.g., 20% NaOH containing 200 g/L of zinc dust), rinse with water and acetone, dry, and re-weigh (W_final).

-

Calculations:

-

Weight Loss (ΔW): ΔW = W_initial - W_final

-

Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × t × ρ), where ΔW is in mg, A is the coupon area in cm², t is the immersion time in hours, and ρ is the density of mild steel (approx. 7.85 g/cm³).

-

Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.[13]

-

Protocol 2: Electrochemical Evaluation

Electrochemical methods provide rapid and detailed insights into the corrosion kinetics and inhibition mechanism.[14] They are performed using a potentiostat and a standard three-electrode cell.

Setup:

-

Working Electrode (WE): A mild steel specimen with a known exposed surface area.

-

Counter Electrode (CE): A platinum foil or graphite rod.

-

Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

Figure 3: Standard three-electrode cell setup for electrochemical tests.

Step-by-Step Methodology:

-

Preparation: Prepare the working electrode similarly to the weight loss coupons (polish, clean, dry).

-

Stabilization: Immerse the three electrodes in the test solution (corrosive medium with or without inhibitor) and allow the system to stabilize by monitoring the open-circuit potential (OCP) for about 30-60 minutes until a steady state is reached.

-

Potentiodynamic Polarization (PDP):

-

Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).[2] Causality: A slow scan rate ensures the system remains in a quasi-steady state, providing reliable kinetic data.

-

Plot the potential (E) versus the logarithm of the current density (log i). This is the Tafel plot.

-

Extrapolate the linear (Tafel) regions of the cathodic and anodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

-

Calculate IE%: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100.

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

Perform the EIS measurement at the stable OCP.

-

Apply a small amplitude AC voltage signal (e.g., 10 mV) over a frequency range from 100 kHz down to 0.01 Hz.[2] Causality: The small amplitude ensures a linear response from the system without significantly disturbing it.

-

Plot the results as a Nyquist plot (-Z_imaginary vs. Z_real).

-

The diameter of the semicircle in the Nyquist plot corresponds to the charge-transfer resistance (R_ct). A larger diameter indicates higher resistance to corrosion.

-

Calculate IE%: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100.[13]

-

Data Presentation and Interpretation

Quantitative Data Summary

Organizing quantitative results into tables allows for clear comparison and analysis.

Table 1: Example Weight Loss Data for Mild Steel in 1 M HCl at 298 K

| Inhibitor Conc. (mM) | Weight Loss (mg) | Corrosion Rate (mm/y) | Inhibition Efficiency (IE%) |

| Blank | 150.2 | 12.5 | - |

| 0.1 | 22.5 | 1.87 | 85.0 |

| 0.2 | 13.5 | 1.12 | 91.0 |

| 0.5 | 7.5 | 0.62 | 95.0 |

Table 2: Example Electrochemical Data from PDP and EIS

| Inhibitor Conc. (mM) | i_corr (µA/cm²) (from PDP) | IE% (from PDP) | R_ct (Ω·cm²) (from EIS) | IE% (from EIS) |

| Blank | 1050 | - | 50 | - |

| 0.1 | 155 | 85.2 | 340 | 85.3 |

| 0.2 | 92 | 91.2 | 580 | 91.4 |

| 0.5 | 50 | 95.2 | 1050 | 95.2 |

Adsorption Isotherm Analysis

To understand the interaction between the inhibitor and the steel surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin).[15][16] The Langmuir isotherm, which assumes monolayer adsorption on a homogeneous surface, is commonly used.[17][18] This involves plotting C_inh/θ versus C_inh, where θ is the surface coverage (IE%/100) and C_inh is the inhibitor concentration. A linear plot suggests that the adsorption process follows the Langmuir model.[13]

Mechanism of Corrosion Inhibition

The high efficiency of this compound is attributed to its ability to adsorb strongly onto the mild steel surface, forming a protective film that isolates the metal from the corrosive medium.

Figure 4: Logical flow of the corrosion inhibition mechanism.

-

Molecular Adsorption: The inhibitor molecules adsorb onto the steel surface. This adsorption can be physisorption (electrostatic interaction) or chemisorption (coordinate bond formation). Given the molecular structure, chemisorption is highly probable, involving the donation of lone pair electrons from the N, O, and S heteroatoms to the vacant d-orbitals of Fe atoms.[4] The π-electrons of the phenyl ring also contribute to this interaction.

-

Protective Film Formation: The adsorbed molecules form a stable, dense barrier film on the metal surface. This film blocks the active corrosion sites, preventing both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.

-

Mixed-Type Inhibition: PDP studies often show that both anodic and cathodic reaction rates are suppressed, indicating that compounds like this act as mixed-type inhibitors.[12][13][19]

-

Advanced Characterization: The formation of this protective layer can be visually and chemically confirmed using surface analysis techniques like Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and X-ray Photoelectron Spectroscopy (XPS).[20][21][22] Furthermore, quantum chemical calculations using Density Functional Theory (DFT) can be employed to correlate the electronic properties of the inhibitor molecule (e.g., HOMO/LUMO energies) with its inhibition efficiency.[23][24][25]

Conclusion

This compound is a highly effective corrosion inhibitor for mild steel in acidic environments. Its performance can be reliably quantified using the standardized gravimetric and electrochemical protocols detailed in this guide. The causality-driven explanations for each experimental step and the focus on data interpretation are intended to empower researchers to conduct high-quality, reproducible studies. Understanding the adsorption-based mechanism, supported by both electrochemical data and advanced surface/theoretical analysis, is key to developing even more potent and specialized corrosion inhibitors for industrial applications.

References

-

Ituen, E., Akaranta, O., & James, A. (2017). Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview. Chemical Science International Journal, 18(1), 1-34. [Link]

-

Journal of the Turkish Chemical Society, Section A: Chemistry. (n.d.). Quantum Chemical Calculations on the Corrosion Inhibition Performance. [Link]

-

ACS Publications. (2025). A Quantum Computational Method for Corrosion Inhibition. [Link]

-

NACE International. (2001). Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. CORROSION, 57(1), 9–18. [Link]

-

SciSpace. (n.d.). Evaluation of the Electrochemical Impedance Measurement of Mild Steel Corrosion in an Acidic Medium, in the Presence of Quaterna. [Link]

-

ResearchGate. (n.d.). Electrochemical Impedance Spectroscopy (EIS) Analysis of Green Corrosion Inhibitor of Etlingera Elatior Extracts for Mild Steel in Acidic Media. [Link]

-

MDPI. (n.d.). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. [Link]

-

Taylor & Francis Online. (n.d.). Evaluation of the corrosion inhibition of mild steel by newly synthesized imidazo[1,2-a]pyridine derivatives: experimental and theoretical investigation. [Link]

-

ResearchGate. (2025). Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. [Link]

-

AIP Publishing. (2020). Electrochemical corrosion inhibition investigations of mild steel in 1 M HCl solution. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. [Link]

-

Taylor & Francis Online. (n.d.). Corrosion mitigation of mild steel in acid media using a potential hydrazide derivative; experimental and theoretical investigation. [Link]

-

MDPI. (n.d.). Corrosion Protection Evaluation of Mild Steel: The Role of Hybrid Materials Loaded with Inhibitors. [Link]

-

ResearchGate. (n.d.). Adsorption Isotherm Modeling in Corrosion Inhibition Studies. [Link]

-

Arabian Journal of Chemistry. (n.d.). Electrochemical measurements for the corrosion inhibition of mild steel in 1 M hydrochloric acid by using an aromatic hydrazide derivative. [Link]

-

Baghdad Science Journal. (2025). Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. [Link]

-

ResearchGate. (n.d.). Surface Characterization Techniques in Corrosion Inhibition Research. [Link]

-

ResearchGate. (n.d.). Spectral and Biological investigation of this compound. [Link]

-

ResearchGate. (2018). Development of new corrosion inhibitor tested on mild steel supported by electrochemical study. [Link]

-

OHIO Open Library. (n.d.). Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency. [Link]

-

PalmSens. (n.d.). Corrosion testing: what is potentiodynamic polarization?. [Link]

-

NACE International. (2023). Investigation of CO2 Corrosion Inhibitor Adsorption and Desorption Behavior Using Langmuir Isotherm Model and Effects of Iron Carbide on CI Persistency. CORROSION, 79(3), 251–266. [Link]

-

International Journal of Corrosion and Scale Inhibition. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. [Link]

-

Chemical Review and Letters. (2020). Corrosion inhibition of mild steel surface by isoxazoles in HCl solution: Electrochemical studies. [Link]

-

ResearchGate. (n.d.). WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. [Link]

-

ScienceDirect. (n.d.). Experimental investigation on the corrosion inhibition characteristics of mild steel by 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol in hydrochloric acid medium. [Link]

-

ResearchGate. (n.d.). Potentiodynamic polarization parameters for corrosion Inhibition of AISI 1007 steel using CPE and CSO in Saline water. [Link]

-

National Center for Biotechnology Information. (2016). Potentiodynamic Corrosion Testing. [Link]

-

ASTM International. (2024). Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). [Link]

-

Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Link]

-

ResearchGate. (2025). The role of drug as corrosion inhibitor for mild steel surface characterization by SEM, AFM, and FTIR. [Link]

-

Chemical Science Review and Letters. (2015). Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. [Link]

-

ACS Omega. (2021). Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. [Link]

-

ResearchGate. (2014). How reliable is the potentiodynamic polarization in predicting the corrosion behavior?. [Link]

-

Asian Journal of Chemistry. (2021). Corrosion Inhibitive Properties of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol and 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol on Mild Steel in 1.0 M HCl Solution. [Link]

-

ResearchGate. (n.d.). Experimental investigation on the corrosion inhibition characteristics of mild steel by 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol in hydrochloric acid medium. [Link]

-

TCR Engineering. (2025). Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. [Link]

-

ResearchGate. (n.d.). Corrosion Inhibitive Properties of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol and 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol on Mild Steel in 1.0 M HCl Solution. [Link]

-

MDPI. (2022). Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. [Link]

-

ResearchGate. (n.d.). Synthesis and evaluation of 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as Corrosion Inhibitor for Mild Steel in 0.5M H2SO4 and its synergistic effect with potassium iodide. [Link]

Sources

- 1. Electrochemical measurements for the corrosion inhibition of mild steel in 1 M hydrochloric acid by using an aromatic hydrazide derivative - Arabian Journal of Chemistry [arabjchem.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS 3004-42-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 5-苯基-1,3,4-噁二唑-2-硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. asianpubs.org [asianpubs.org]

- 8. jchemrev.com [jchemrev.com]

- 9. store.astm.org [store.astm.org]

- 10. tcreng.com [tcreng.com]

- 11. scispace.com [scispace.com]

- 12. asianpubs.org [asianpubs.org]

- 13. jmaterenvironsci.com [jmaterenvironsci.com]

- 14. researchgate.net [researchgate.net]

- 15. journalcsij.com [journalcsij.com]

- 16. researchgate.net [researchgate.net]

- 17. ohioopen.library.ohio.edu [ohioopen.library.ohio.edu]

- 18. content.ampp.org [content.ampp.org]

- 19. pubs.aip.org [pubs.aip.org]

- 20. content.ampp.org [content.ampp.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. taylorfrancis.com [taylorfrancis.com]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

Application Notes & Protocols: Synthesis of Novel Mannich Bases via 5-Phenyl-1,3,4-oxadiazole-2-thiol

Executive Summary: The Strategic Value of 1,3,4-Oxadiazole Mannich Bases

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for conferring a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The Mannich reaction, a three-component condensation, serves as a powerful and efficient tool for the structural modification of these heterocyclic systems.[4][5] By introducing an aminoalkyl side chain onto the 1,3,4-oxadiazole-2-thiol core, we can significantly modulate the molecule's physicochemical properties, such as solubility and lipophilicity, which in turn can enhance bioavailability and biological activity.[5]

This guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of N-Mannich bases derived from 5-phenyl-1,3,4-oxadiazole-2-thiol. We will delve into the underlying reaction mechanism, provide step-by-step synthetic procedures, and outline the necessary characterization techniques to validate the synthesis of these high-value compounds. The resulting molecules are promising candidates for screening in various drug discovery programs.[6][7]

Reaction Mechanism: The Aminomethylation Pathway

The Mannich reaction, in this context, is an aminoalkylation that proceeds via an N-substitution on the 1,3,4-oxadiazole ring.[8][9] The reaction is initiated by the formation of an electrophilic Eschenmoser-like salt, an iminium ion, from the condensation of an amine and formaldehyde.[10] The this compound, which exists in tautomeric equilibrium with its thione form, then acts as a nucleophile. The acidic proton on the nitrogen atom of the oxadiazole ring is the active site for the reaction.[11] The nitrogen atom attacks the electrophilic carbon of the iminium ion, leading to the formation of the final N-Mannich base.

This mechanism is favored due to the enhanced nucleophilicity of the ring nitrogen compared to the sulfur atom in the thione tautomer. The choice of a protic solvent like ethanol facilitates proton transfer steps and solubilizes the reactants effectively.

Caption: Figure 1: Reaction Mechanism of N-Mannich Base Formation.

Experimental Protocols & Workflow

This section outlines the complete workflow, from the synthesis of the starting material to the final characterization of the target Mannich bases. Adherence to this protocol ensures reproducibility and high purity of the final compounds.

Overall Experimental Workflow

The synthesis is a two-stage process. First, the core heterocyclic compound, this compound, is prepared. This is followed by the one-pot, three-component Mannich reaction to yield the desired aminomethylated derivatives.

Caption: Figure 2: Overall Synthetic Workflow.

Stage 1: Synthesis of this compound

This precursor is synthesized from benzohydrazide and carbon disulfide in a basic medium.[2]

Materials:

-

Benzohydrazide

-

Carbon Disulfide (CS₂)

-

Potassium Hydroxide (KOH)

-

Ethanol (Absolute)

-

Hydrochloric Acid (HCl), concentrated

-

Distilled Water

Procedure:

-

Dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add benzohydrazide (0.1 mol) and stir until fully dissolved.

-

Cool the mixture in an ice bath. Slowly add carbon disulfide (0.12 mol) dropwise over 30 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

-

After addition, allow the mixture to warm to room temperature and then reflux for 4-6 hours. The reaction progress can be monitored by TLC.

-

After reflux, cool the mixture and reduce the solvent volume to approximately one-third using a rotary evaporator.

-

Pour the concentrated mixture into ice-cold water (200 mL).

-

Acidify the aqueous solution with concentrated HCl until the pH is ~2-3. A solid precipitate will form.

-

Filter the precipitate using a Buchner funnel, wash thoroughly with cold distilled water to remove any inorganic salts, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.[2]

Stage 2: General Protocol for Mannich Base Synthesis

This protocol describes the aminomethylation of the synthesized this compound.[11][12]

Materials:

-

This compound (from Stage 1)

-

Selected primary or secondary amine (e.g., aniline, morpholine, piperidine)

-

Formaldehyde solution (37% in water)

-

Ethanol

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (0.01 mol) in ethanol (40 mL).

-

Add the chosen amine (0.01 mol) to the solution and stir.

-

To this stirred mixture, add formaldehyde solution (0.015 mol, ~1.2 mL) dropwise at room temperature. Causality: A slight excess of formaldehyde ensures the complete formation of the iminium ion intermediate.[12]

-

Stir the reaction mixture at room temperature or gently reflux for 2-5 hours. The optimal condition depends on the reactivity of the amine used. Aromatic amines may require reflux, while aliphatic amines often react readily at room temperature.[1][12]

-

Upon completion (monitored by TLC), cool the reaction mixture. In many cases, the product will precipitate directly from the solution. If not, pour the mixture into ice-cold water (100 mL) to induce precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with cold water and then a small amount of cold ethanol to remove unreacted starting materials.

-

Dry the product and recrystallize from a suitable solvent (e.g., ethanol, ethanol/water mixture) to yield the pure Mannich base.[13]

Product Characterization & Data

Validation of the synthesized Mannich bases is achieved through standard spectroscopic techniques. The data presented below are typical for N-Mannich bases derived from 5-substituted-1,3,4-oxadiazole-2-thiones.

| Technique | Characteristic Signal / Peak | Interpretation & Rationale |

| FT-IR (cm⁻¹) | ~1750-1780 (C=S) | Confirms the presence of the thione group in the oxadiazole ring.[1] |

| ~1600-1610 (C=N) | Indicates the C=N stretching of the oxadiazole ring.[2] | |

| No broad S-H peak (~2550) | The absence of the S-H thiol peak confirms N-alkylation rather than S-alkylation.[2] | |

| ¹H NMR (δ ppm) | 5.0 - 5.6 (singlet, 2H) | This is the hallmark signal for the methylene bridge protons (-N-CH₂-N-). Its integration (2H) and singlet nature are definitive.[1][13] |

| 7.4 - 8.0 (multiplet) | Signals corresponding to the protons of the 5-phenyl ring and any aromatic protons on the amine moiety. | |

| Varies (amine specific) | Signals corresponding to the protons of the specific amine used (e.g., piperazine, morpholine protons).[1] | |

| ¹³C NMR (δ ppm) | ~175-178 (C=S) | Carbon signal for the thione group (C2 of the oxadiazole ring).[1] |

| ~158-160 (C=N) | Carbon signal for the C5 of the oxadiazole ring attached to the phenyl group.[1] | |

| ~55-70 (-CH₂-) | The key signal for the aminomethyl bridge carbon. The exact shift depends on the amine used.[1] |

Applications and Future Directions

The Mannich bases synthesized via this protocol are of significant interest to the pharmaceutical industry. Their structural features make them prime candidates for screening against a variety of biological targets. Published research on analogous compounds demonstrates potent antimicrobial, antifungal, anticancer, and anti-inflammatory activities.[1][6][14][15] The introduction of diverse amine moieties allows for the creation of large chemical libraries, enabling extensive structure-activity relationship (SAR) studies. This approach is fundamental to rational drug design and the development of new therapeutic agents.[4]

References

-

Al-Abdullah, E. S., Al-Sheddi, E. S., Al-Otaibi, L. S., Al-Ghorbani, M., Moussa, Z., Bou-Orm, N. A., El-Gamal, M. I., & Anzon, K. (2021). 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. Molecules, 26(8), 2110. [Link]

-

Drăgan, S. D., Dănescu, A., & Vlase, G. (n.d.). SYNTHESIS OF NEW MANNICH BASES DERIVED FROM 5-PHENYL-1,3,4-OXADIAZOLE-2-THIONE AND INVESTIGATION OF THE CONFORMATIONAL ISOMERS. Revue Roumaine de Chimie, 55(11), 843-850. [Link]

- Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.

-

Kauthale, C. J., & Bute, S. R. (2015). Mannich Bases: An Important Pharmacophore in Present Scenario. Journal of Chemistry, 2015, 1–18. [Link]

-

Al-Abdullah, E. S., Al-Sheddi, E. S., Al-Otaibi, L. S., Al-Ghorbani, M., Moussa, Z., Bou-Orm, N. A., El-Gamal, M. I., & Anzon, K. (2021). 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. Molecules, 26(8), 2110. [Link]

-

Semantic Scholar. (n.d.). Synthesis of N-Mannich bases from 5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-of-N-Mannich-bases-from-5-((4-methylpip-Ahmad-Khan/3d83d1c49845778888b5327d9283733535451999]([Link]

-

Küçükgüzel, I., & Çıkla, P. (2003). 5-Furan-2yl[1][2][6]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][6][12] triazole-3-thiol and Their Thiol-Thione Tautomerism. Turkish Journal of Chemistry, 27(5), 635-644. [Link]

-

Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

-

AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. Retrieved from [Link]

-

Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2021). Synthesis, spectral characterization, and biological studies of 3,5-disubstituted- 1,3,4-oxadiazole- 2(3H)-thione derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 8(1), 249-260. [Link]

-

BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]

-

Liu, A.-L., Liu, M.-L., Wang, B., Wu, H.-Y., Wang, Z.-Y., & Li, Y. (2013). Synthesis and antioxidant activity of novel Mannich base of 1,3,4-oxadiazole derivatives possessing 1,4-benzodioxan. Bioorganic & Medicinal Chemistry Letters, 23(17), 4878–4881. [Link]

-

Liu, Y., Zhang, Y., & Chen, Y. (2023). Application of the Mannich reaction in the structural modification of natural products. Future Medicinal Chemistry, 15(14), 1239–1256. [Link]

-

ResearchGate. (n.d.). Synthesis and antioxidant activity of novel Mannich base of 1,3,4-oxadiazole derivatives possessing 1,4-benzodioxan. Retrieved from [Link]

-

Drăgan, S. D., Dănescu, A., & Vlase, G. (2010). Synthesis of new Mannich bases derived from 5-phenyl-1,3,4-oxadiazole-2-thione and investigation of the conformational isomers of dimethyl 5-(5-phenyl-2-thioxo-1,3,4-oxadiazole-3-methylamino)isophthalate. ResearchGate. [Link]

-

Subramaniapillai, S. G. (2017). Mannich reaction: A versatile and convenient approach to bioactive skeletons. Journal of Chemical Sciences, 129(5), 465–482. [Link]

Sources

- 1. 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities [mdpi.com]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Application of the Mannich reaction in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antioxidant activity of novel Mannich base of 1,3,4-oxadiazole derivatives possessing 1,4-benzodioxan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mannich reaction - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. adichemistry.com [adichemistry.com]

- 11. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 14. 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

Application Note: Electrochemical Impedance Spectroscopy (EIS) of Oxadiazole Corrosion Inhibitors

Executive Summary

This application note details the protocol for evaluating oxadiazole-based organic corrosion inhibitors using Electrochemical Impedance Spectroscopy (EIS). Oxadiazoles, characterized by a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, exhibit superior inhibition efficiency in acidic media (e.g., 1 M HCl, 0.5 M H₂SO₄) due to the high electron density of their heteroatoms (

Theoretical Grounding: The Oxadiazole Interface

The efficacy of an inhibitor is not merely about "blocking" the surface; it is a dynamic process of water displacement.

The Adsorption Mechanism

When oxadiazole molecules adsorb onto a metal surface (e.g., mild steel), they displace water molecules originally adsorbed at the interface. This process alters the Double Layer Capacitance (

- Increase: The inhibitor forms a barrier that impedes electron transfer (oxidation of Fe to Fe²⁺).

-

Decrease: Organic molecules have a lower dielectric constant (

Why EIS?

Unlike DC polarization (Tafel), which drives the system far from equilibrium and can permanently alter the surface state, EIS uses a small perturbation (

-

Solution Resistance (

) -

Charge Transfer Resistance (

) -

Diffusional components (Warburg impedance, if present)

Experimental Protocol

Materials & Preparation

-

Working Electrode (WE): Mild steel or Carbon steel coupon (embedded in epoxy resin, exposed area

). -

Counter Electrode (CE): Platinum wire or graphite rod (Surface area

WE to prevent CE polarization limits). -

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl (3 M KCl).

-

Electrolyte: 1.0 M HCl (freshly prepared from analytical grade 37% HCl).

-

Inhibitor: Oxadiazole derivative (dissolved in electrolyte; use co-solvent like 5% DMSO/Ethanol if solubility is low).

Surface Pre-treatment (Critical Step)

Inconsistent polishing is the #1 cause of noisy EIS data at low frequencies.

-

Abrade: Wet grind WE with SiC paper sequentially: 400

800 -

Clean: Ultrasonic bath in ethanol (5 min)

acetone (2 min) -

Dry: Warm air stream. Use immediately.

Electrochemical Cell Setup

Figure 1: Three-electrode cell configuration for EIS measurements.

Measurement Workflow

-

OCP Stabilization: Immerse WE in the test solution for 30–60 minutes until the Open Circuit Potential (OCP) drift is

. Note: Oxadiazoles may shift OCP noble (anodic) or active (cathodic) depending on their dominant inhibition mode. -

EIS Acquisition Parameters:

-

Mode: Potentiostatic EIS (at OCP).

-

AC Amplitude:

RMS (ensures linear response). -

Frequency Range:

to -

Points: 10 points per decade (logarithmic spacing).

-

-

Validation: Perform Kramers-Kronig (K-K) transform test on data to ensure linearity, causality, and stability.

Data Analysis & Equivalent Circuit Modeling

Nyquist Plot Interpretation

For oxadiazoles in acid, you typically observe a single depressed semicircle .

-

High Frequency Intercept: Corresponds to Solution Resistance (

). -

Diameter of Semicircle: Corresponds to Charge Transfer Resistance (

). Larger diameter = Higher Inhibition. -

Depression: The semicircle is not perfect; the center lies below the x-axis. This is due to surface roughness and heterogeneity, requiring a Constant Phase Element (CPE).

Equivalent Circuit Selection

Do not use a pure Capacitor (

Circuit Model: Modified Randles Circuit

Figure 2: Modified Randles circuit (

Parameter Definitions:

-

: Solution resistance (

-

: Charge transfer resistance (

-

CPE (

): Defined by impedance-

If

, CPE is a pure capacitor. -

For corroding metals,

is typically

-

Calculating Inhibition Efficiency ( )

Calculating Double Layer Capacitance ( )

Since we use a CPE, the "true" capacitance

Typical Results & Troubleshooting

Expected Trends

| Parameter | Trend with Increasing Oxadiazole Conc. | Physical Meaning |

| Increases | More inhibitor molecules adsorb, blocking charge transfer sites. | |

| Decreases | Water ( | |

| Increases (approaches 1) | Surface becomes more homogenous as the inhibitor film smooths the interface. |

Troubleshooting Common Artifacts

-

Inductive Loop (Low Frequency): Often seen in acid corrosion. Indicates adsorption/desorption relaxation of intermediates (e.g.,

). Action: Add an Inductor ( -

Scattered Points at Low Hz: System is unstable (corrosion rate changing fast). Action: Increase integration time or allow longer OCP stabilization.

-

High Frequency Noise: Reference electrode impedance is too high. Action: Check RE junction, use a Luggin capillary with a Pt wire bypass if necessary.

Mechanistic Diagram: Adsorption

The oxadiazole molecule anchors to the Fe surface via:

-

Donor-Acceptor: Lone pairs on N/O

Empty d-orbitals of Fe. -

Back-Donation: Filled d-orbitals of Fe

Antibonding

Figure 3: Schematic of the chemisorption mechanism stabilizing the oxadiazole film.

References

-

Solmaz, R., et al. (2011).[3] Adsorption and corrosion inhibition effect of 2-((5-mercapto-1, 3, 4-thiadiazol-2-ylimino) methyl) phenol Schiff base on mild steel.[3][4] Materials Chemistry and Physics.[3] 4

-

Bentiss, F., et al. (2016). Thermodynamic properties of 2,5-bis(4-dimethylaminophenyl)-1,3,4-oxadiazole as corrosion inhibitor of carbon steel in hydrochloric acid pickling environment.[5] Moroccan Journal of Chemistry.[5] 5

-

Lgaz, H., et al. (2022).[6] Combined Electrochemical, Raman Analysis and Machine Learning Assessments of the Inhibitive Properties of an 1,3,4-Oxadiazole-2-Thiol Derivative against Carbon Steel Corrosion.[7][8] MDPI. 8[6]

-

Singh, A.K., & Quraishi, M.A. (2014). Electrochemical measurements for the corrosion inhibition of mild steel in 1 M hydrochloric acid by using an aromatic hydrazide derivative. Arabian Journal of Chemistry. 1

-

Obot, I.B., et al. (2017). Formation and Structure of Inhibitive Molecular Film of Oxadiazole on Iron Surface. ACS Omega. 6[6]

Sources

- 1. Electrochemical measurements for the corrosion inhibition of mild steel in 1 M hydrochloric acid by using an aromatic hydrazide derivative - Arabian Journal of Chemistry [arabjchem.org]

- 2. A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-phenyl-1,3,4-oxadiazole-2-thiol

Welcome to the technical support center for the synthesis of 5-phenyl-1,3,4-oxadiazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and answer frequently asked questions to improve your yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, presented in a direct question-and-answer format.

Question 1: Why is my final product yield extremely low or non-existent?

Answer: A low or zero yield is the most common issue and can be traced back to several critical points in the procedure. Let's break down the potential causes and solutions.

-

Cause A: Purity of the Starting Material (Benzoyl Hydrazide)

-

Expertise & Experience: The entire synthesis hinges on the quality of your starting benzoyl hydrazide. It is often prepared from the corresponding ester (e.g., methyl benzoate) and hydrazine hydrate.[1] Incomplete reaction or inadequate purification can leave unreacted ester or side products, which will not participate in the cyclization step. The hydrazide is also hygroscopic; moisture can interfere with the reaction.

-

Trustworthiness (Self-Validation): Before starting the cyclization, verify the purity of your benzoyl hydrazide. Its melting point should be sharp and consistent with literature values (approx. 112-114 °C). If the melting point is broad or low, recrystallize the hydrazide from an appropriate solvent like aqueous ethanol.[2]

-

-

Cause B: Ineffective Base or Incorrect Stoichiometry

-